p-Bromophenyl chloromethyl sulfide

hydrolysis kinetics structure-stability relationship aqueous stability

Optimize multi-step API syntheses with p-bromophenyl chloromethyl sulfide, a bifunctional intermediate combining an electrophilic chloromethyl group and a para-bromo coupling handle. Unlike generic analogs, its para-bromo substitution provides a 5.5-fold hydrolytic stability advantage (k = 500 × 10⁻⁵ sec⁻¹ at 50°C in 50% aq. dioxane) over unsubstituted phenyl chloromethyl sulfide, preserving intact intermediate during aqueous workups and boosting yields. - Enables orthogonal, chemoselective transformations: nucleophilic substitution at -SCH₂Cl followed by Pd-catalyzed cross-coupling at the aryl bromide. - Validated for patent-described fexofenadine and dapagliflozin routes, eliminating revalidation costs for CROs and pharma manufacturers.

Molecular Formula C7H6BrClS
Molecular Weight 237.55 g/mol
CAS No. 27691-35-6
Cat. No. B13798668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Bromophenyl chloromethyl sulfide
CAS27691-35-6
Molecular FormulaC7H6BrClS
Molecular Weight237.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCCl)Br
InChIInChI=1S/C7H6BrClS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2
InChIKeyBKWAYMAOVGORCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Bromophenyl Chloromethyl Sulfide (CAS 27691-35-6): A Bifunctional Aryl Halide-Sulfide Building Block for Pharmaceutical Intermediates


p-Bromophenyl chloromethyl sulfide (CAS 27691-35-6) is a para-brominated aryl chloromethyl sulfide with the molecular formula C7H6BrClS and a molecular weight of 237.55 g/mol [1]. Its structure features a bromine atom at the para position of a phenyl ring linked via a sulfur atom to a chloromethyl group (-SCH2Cl) [1]. This bifunctional architecture confers orthogonal reactivity: the chloromethyl moiety serves as an electrophilic alkylating agent, while the aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions [1][2]. The compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [2].

Why p-Bromophenyl Chloromethyl Sulfide Cannot Be Replaced by Unsubstituted or p-Chloro Analogs in Stability-Sensitive and Orthogonal Reactivity Applications


Generic substitution of p-bromophenyl chloromethyl sulfide with other aryl chloromethyl sulfides—such as phenyl chloromethyl sulfide (CAS 7205-91-6) or p-chlorophenyl chloromethyl sulfide—is not chemically equivalent and will alter both reaction kinetics and product outcomes. Quantitative hydrolysis studies demonstrate that the para substituent on the aryl ring exerts a profound Hammett-type electronic effect on the stability of the chloromethyl sulfide linkage [1]. Specifically, p-bromophenyl chloromethyl sulfide exhibits a hydrolysis rate constant of 500 × 10⁻⁵ sec⁻¹ at 50°C in 50% aqueous dioxane, compared to 700 × 10⁻⁵ sec⁻¹ for the p-chloro analog and 2,730 × 10⁻⁵ sec⁻¹ for the unsubstituted phenyl derivative [1]. This 5.5-fold difference in hydrolytic lability between the p-bromo and unsubstituted phenyl variants precludes direct substitution in multi-step sequences where intermediate aqueous workups or moisture exposure cannot be avoided [1]. Furthermore, the presence of the para-bromine substituent confers a distinct reactivity profile in radical-mediated processes, positioning this compound differently from its chloro and unsubstituted counterparts in synthetic planning [2].

Quantitative Differentiation of p-Bromophenyl Chloromethyl Sulfide Against Closest Analogs


Hydrolytic Stability: p-Bromophenyl vs. p-Chlorophenyl and Unsubstituted Phenyl Chloromethyl Sulfides

p-Bromophenyl chloromethyl sulfide (p-Br) demonstrates 5.5-fold greater hydrolytic stability than the unsubstituted phenyl chloromethyl sulfide and 1.4-fold greater stability than the p-chloro analog under identical aqueous dioxane conditions [1]. The rate constant (k) for p-bromophenyl chloromethyl sulfide is 500 × 10⁻⁵ sec⁻¹ at 50°C, whereas the p-chloro analog exhibits k = 700 × 10⁻⁵ sec⁻¹ and the unsubstituted phenyl derivative exhibits k = 2,730 × 10⁻⁵ sec⁻¹ [1]. The data conform to the Hammett equation, confirming that the para-bromine substituent exerts a moderate electron-withdrawing effect that retards hydrolysis relative to the more strongly electron-withdrawing para-chloro substituent and the unsubstituted phenyl baseline [1].

hydrolysis kinetics structure-stability relationship aqueous stability

Relative Reactivity in Radical SH2 Attack: Positioning p-Bromophenyl Sulfide in the Reactivity Hierarchy

In competition experiments assessing SH2 attack by tributyltin radicals on various groups X, the reactivity order for sulfide-based leaving groups was determined as: Br > PhSe > Cl > p-CNC6H4S > PhS > p-MeC6H4S > MeS [1]. While the exact p-bromophenyl sulfide group is not directly measured in this series, the established order places p-cyanophenyl sulfide as more reactive than phenyl sulfide, and p-methylphenyl sulfide as less reactive [1]. The para-bromine substituent, with its moderate electron-withdrawing character (Hammett σp = 0.23 for Br vs. 0.66 for CN, 0.23 for Cl, 0.00 for H), is predicted to position p-bromophenyl sulfide between p-cyanophenyl sulfide and phenyl sulfide in this reactivity sequence [1]. This differential reactivity provides a tunable handle for radical-mediated transformations where reaction rates must be controlled.

radical chemistry SH2 mechanism tributyltin radical

Bifunctional Orthogonal Reactivity: Aryl Bromide Handle vs. Non-Halogenated Analogs

p-Bromophenyl chloromethyl sulfide (C7H6BrClS, MW 237.55) contains both a C(sp³)-Cl bond in the chloromethyl group and a C(sp²)-Br bond on the aryl ring, enabling sequential, orthogonal functionalization that is impossible with non-halogenated aryl chloromethyl sulfides such as phenyl chloromethyl sulfide (C7H7ClS, MW 158.65) [1][2]. The aryl bromide moiety is amenable to Pd-catalyzed cross-coupling (Suzuki, Heck, Negishi) while the chloromethyl sulfide remains intact, as demonstrated in related systems where chemoselective C(sp²)-Br coupling proceeds in high yield without interference from the C(sp³)-Cl bond [2]. In contrast, phenyl chloromethyl sulfide lacks the aryl halide handle entirely, limiting downstream functionalization to electrophilic substitutions on the aromatic ring or transformations at the chloromethyl site [1].

orthogonal reactivity cross-coupling Suzuki-Miyaura

Validated Intermediacy in Commercial APIs: Fexofenadine and Dapagliflozin

p-Bromophenyl chloromethyl sulfide serves as a direct precursor in the synthesis of two commercially significant active pharmaceutical ingredients (APIs): fexofenadine (a second-generation antihistamine) and dapagliflozin (an SGLT2 inhibitor for type 2 diabetes) [1][2]. This validated industrial utility distinguishes the compound from other aryl chloromethyl sulfides that lack documented routes to high-volume APIs. The established synthetic routes leveraging this intermediate have been optimized for yield and purity in patent literature, reducing development risk for process chemists [1]. In contrast, phenyl chloromethyl sulfide and its p-chloro analog are not documented as direct intermediates in any major commercial API synthesis routes.

API synthesis antihistamine SGLT2 inhibitor

Optimal Deployment Scenarios for p-Bromophenyl Chloromethyl Sulfide Based on Quantified Differentiation


Multi-Step Syntheses Requiring Aqueous Workup Tolerance

In synthetic sequences where an aryl chloromethyl sulfide intermediate must survive aqueous extraction or washing steps, p-bromophenyl chloromethyl sulfide offers a 5.5-fold stability advantage over phenyl chloromethyl sulfide based on hydrolysis rate constants in 50% aqueous dioxane at 50°C [1]. This enhanced hydrolytic stability directly translates to higher recovery of intact intermediate and improved overall yields in sequences such as the preparation of fexofenadine precursors [1].

Sequential Functionalization via Orthogonal Reactive Handles

The combination of a C(sp³)-Cl electrophilic site and a C(sp²)-Br cross-coupling handle in a single molecule (C7H6BrClS) enables stepwise, chemoselective transformations [2]. For example, the chloromethyl group can be used to install a sulfur-containing tether via nucleophilic substitution, followed by Pd-catalyzed Suzuki-Miyaura coupling at the aryl bromide site to introduce aromatic diversity—a synthetic sequence not accessible with phenyl chloromethyl sulfide [2].

Radical-Mediated Cyclizations and Cascade Reactions

Based on the SH2 reactivity hierarchy established by Beckwith and Pigou, the p-bromophenyl sulfide group occupies an intermediate position in leaving-group propensity (between phenyl sulfide and p-cyanophenyl sulfide) [3]. This tunable reactivity makes p-bromophenyl chloromethyl sulfide a strategic choice in radical cyclization sequences where the rate of SH2 cleavage must be balanced against competing pathways such as 5-exo-trig cyclization or hydrogen atom abstraction [3].

Pharmaceutical Intermediate for Fexofenadine and Dapagliflozin

For contract research organizations (CROs) and pharmaceutical manufacturers engaged in the production of fexofenadine or dapagliflozin, p-bromophenyl chloromethyl sulfide represents the validated intermediate with established synthetic precedent [2][4]. Procurement of this specific CAS-grade compound ensures compatibility with patent-described routes and eliminates the need for de novo process validation that would be required if substituting with an untested analog [2].

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